molecular formula C14H23ClN2O2 B4400427 {2-[2-(4-methyl-1-piperazinyl)ethoxy]phenyl}methanol hydrochloride

{2-[2-(4-methyl-1-piperazinyl)ethoxy]phenyl}methanol hydrochloride

Cat. No. B4400427
M. Wt: 286.80 g/mol
InChI Key: QLDIWOUMVNPXAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{2-[2-(4-methyl-1-piperazinyl)ethoxy]phenyl}methanol hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as BRL-15572 and is a selective antagonist of the 5-HT6 receptor, which is a subtype of serotonin receptor.

Scientific Research Applications

{2-[2-(4-methyl-1-piperazinyl)ethoxy]phenyl}methanol hydrochloride has been studied for its potential therapeutic applications in various fields of research. It has been found to have anxiolytic and antidepressant-like effects in animal models, making it a promising candidate for the treatment of anxiety and depression. It has also been studied for its potential use in the treatment of schizophrenia, Alzheimer's disease, and obesity.

Mechanism of Action

{2-[2-(4-methyl-1-piperazinyl)ethoxy]phenyl}methanol hydrochloride acts as a selective antagonist of the 5-HT6 receptor, which is a subtype of serotonin receptor. The 5-HT6 receptor is mainly expressed in the central nervous system and is involved in the regulation of cognitive function, mood, and appetite. By blocking the 5-HT6 receptor, this compound modulates the levels of neurotransmitters such as dopamine, serotonin, and acetylcholine, which are involved in the regulation of mood, cognition, and appetite.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine and acetylcholine in the prefrontal cortex and hippocampus, which are brain regions involved in the regulation of cognition and memory. It has also been found to decrease the levels of corticosterone, a hormone that is involved in the stress response. These effects suggest that this compound may have potential therapeutic applications in the treatment of anxiety, depression, and cognitive impairments.

Advantages and Limitations for Lab Experiments

{2-[2-(4-methyl-1-piperazinyl)ethoxy]phenyl}methanol hydrochloride has several advantages and limitations for lab experiments. One advantage is that it is a selective antagonist of the 5-HT6 receptor, which allows for specific targeting of this receptor subtype. Another advantage is that it has been found to have anxiolytic and antidepressant-like effects in animal models, making it a promising candidate for the treatment of anxiety and depression. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in humans. Additionally, its safety and efficacy in humans have not been fully established, which limits its potential therapeutic applications.

Future Directions

There are several future directions for the research on {2-[2-(4-methyl-1-piperazinyl)ethoxy]phenyl}methanol hydrochloride. One direction is to further investigate its mechanism of action and its effects on neurotransmitter systems in the brain. Another direction is to conduct clinical trials to evaluate its safety and efficacy in humans, particularly in the treatment of anxiety, depression, and cognitive impairments. Additionally, further research is needed to explore its potential therapeutic applications in other fields, such as schizophrenia, Alzheimer's disease, and obesity.

properties

IUPAC Name

[2-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2.ClH/c1-15-6-8-16(9-7-15)10-11-18-14-5-3-2-4-13(14)12-17;/h2-5,17H,6-12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDIWOUMVNPXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCOC2=CC=CC=C2CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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